molecular formula C10H12N4 B1529325 4-(Piperazin-1-yl)picolinonitrile CAS No. 1341792-17-3

4-(Piperazin-1-yl)picolinonitrile

Cat. No. B1529325
M. Wt: 188.23 g/mol
InChI Key: VIWUDIPXIBTLLX-UHFFFAOYSA-N
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Description

“4-(Piperazin-1-yl)picolinonitrile” is a chemical compound that has been studied for its potential antifungal properties . It is synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . The compound is also known to be an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of “4-(Piperazin-1-yl)picolinonitrile” involves the intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Scientific Research Applications

1. Antifungal Agents

  • Application Summary: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
  • Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
  • Results: The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .

2. Targeting Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells

  • Application Summary: A number of uracil amides cleave poly (ADP-ribose) polymerase and therefore novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
  • Methods of Application: The compounds were synthesized and screened for their ability to cause loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
  • Results: The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells, where the compound 5e IC 50 value was found to be 18 μM .

3. Antimicrobial Agents

  • Application Summary: A series of hybrid norfloxacin–thiazolidinedione molecules were synthesized to improve the antimicrobial activity of norfloxacin .
  • Methods of Application: The new hybrids were intended to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
  • Results: The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

4. Antibacterial Activity

  • Application Summary: A novel Mannich derivative with promising antibacterial activity was synthesized .
  • Methods of Application: The title compound 2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione is obtained via a four-step protocol .
  • Results: The structure of the new Mannich base is assigned by HRMS, IR, 1 H, and 13 C NMR spectra .

5. Agrochemical and Dyestuff Field

  • Application Summary: “4-(1-Piperazinyl)aniline” can be used in agrochemical, pharmaceutical and dyestuff field .

6. Inhibition of Ciprofloxacin-Resistant P. aeruginosa

  • Application Summary: A 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative and two 7-[4-(4- (benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa .
  • Methods of Application: The compounds were synthesized and evaluated for their antibacterial activity .
  • Results: The compounds showed more promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 mg/mL .

7. Synthesis of New Piperazin-4-yl

  • Application Summary: A novel compound 2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .
  • Methods of Application: The product’s structure is assigned by HRMS, IR, 1 H and 13 C NMR experiments .
  • Results: The 1 H spectrum in DMSO-d 6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH 2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .

8. Norfloxacin Analogues as Antimicrobial Agents

  • Application Summary: In an effort to improve the antimicrobial activity of norfloxacin, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized .
  • Methods of Application: The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .
  • Results: The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

properties

IUPAC Name

4-piperazin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-9-7-10(1-2-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUDIPXIBTLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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